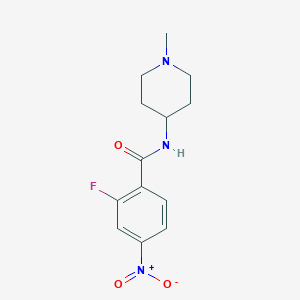
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide
Beschreibung
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide is a synthetic organic compound characterized by the presence of a fluorine atom, a piperidyl group, and a nitrobenzamide moiety
Eigenschaften
CAS-Nummer |
957855-56-0 |
|---|---|
Molekularformel |
C13H16FN3O3 |
Molekulargewicht |
281.28 g/mol |
IUPAC-Name |
2-fluoro-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H16FN3O3/c1-16-6-4-9(5-7-16)15-13(18)11-3-2-10(17(19)20)8-12(11)14/h2-3,8-9H,4-7H2,1H3,(H,15,18) |
InChI-Schlüssel |
UKUMSJRCAHIOKR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amidation: The formation of the amide bond, which can be achieved by reacting the fluorinated nitrobenzene with 1-methyl-4-piperidylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: The piperidyl group can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Sodium methoxide, methanol.
Oxidation: m-chloroperbenzoic acid (mCPBA), dichloromethane.
Major Products Formed
Reduction: 2-fluoro-N-(1-methyl-4-piperidyl)-4-aminobenzamide.
Substitution: 2-methoxy-N-(1-methyl-4-piperidyl)-4-nitro-benzamide.
Oxidation: this compound N-oxide.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and nitro group play crucial roles in modulating the compound’s binding affinity and specificity. The piperidyl group may enhance the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide can be compared with other similar compounds, such as:
2-fluoro-N-(4-piperidyl)benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(1-methyl-4-piperidyl)-4-nitrobenzamide: Lacks the fluorine atom, which may affect its binding affinity and specificity.
2-fluoro-N-(1-methyl-4-piperidyl)-benzamide: Lacks the nitro group, which may influence its chemical stability and reactivity.
The presence of both the fluorine atom and the nitro group in this compound makes it unique and potentially more versatile in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


